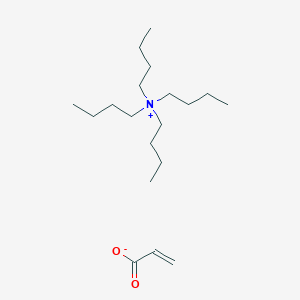

Tetrabutylammonium acrylate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

16083-20-8 |

|---|---|

Molecular Formula |

C19H39NO2 |

Molecular Weight |

313.5 g/mol |

IUPAC Name |

prop-2-enoate;tetrabutylazanium |

InChI |

InChI=1S/C16H36N.C3H4O2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-2-3(4)5/h5-16H2,1-4H3;2H,1H2,(H,4,5)/q+1;/p-1 |

InChI Key |

YFIQXXZYXQTDGB-UHFFFAOYSA-M |

SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.C=CC(=O)[O-] |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.C=CC(=O)[O-] |

Other CAS No. |

16083-20-8 |

Synonyms |

N,N,N-Tributyl-1-butanaminium·propenoic acidanion |

Origin of Product |

United States |

Synthesis and Advanced Characterization Methodologies for Tetrabutylammonium Acrylate

Chemical Synthesis Pathways for Tetrabutylammonium (B224687) Acrylate (B77674)

The synthesis of tetrabutylammonium acrylate can be achieved through several routes, with neutralization reactions being the most direct method.

Neutralization Reactions with Acrylic Acid

The most straightforward synthesis of this compound involves the neutralization of acrylic acid with tetrabutylammonium hydroxide (B78521). prepchem.commdpi.comzbaqchem.com This acid-base reaction yields this compound and water as the by-product. zbaqchem.com The reaction is typically carried out in a suitable solvent, such as a xylene/methanol mixture, under an inert atmosphere like nitrogen to prevent unwanted side reactions. prepchem.com

A typical procedure involves dissolving tetrabutylammonium hydroxide in a solvent and then adding acrylic acid while stirring. prepchem.com The reaction is generally exothermic. zbaqchem.com The resulting solution contains the desired this compound, which can then be used in subsequent applications, such as in polymerization reactions. prepchem.com

Table 1: Example of Reagents for Neutralization Reaction

| Reactant | Role | Solvent |

|---|---|---|

| Acrylic Acid | Acid | Xylenes/Methanol |

Alternative Synthetic Approaches

While direct neutralization is common, other methods can be inferred from related chemistries. For instance, ion exchange from tetrabutylammonium bromide using a strong basic anion exchange resin in the hydroxide form can produce tetrabutylammonium hydroxide, which can then be neutralized with acrylic acid. researchgate.net Another approach could involve the reaction of a tetrabutylammonium salt, such as tetrabutylammonium acetate (B1210297), with acrylic acid, although this is less direct and may require specific conditions to drive the equilibrium towards the desired product. guidechem.com

Furthermore, the synthesis of related compounds suggests other potential pathways. For example, tetrabutylammonium azide (B81097) has been used to initiate the anionic polymerization of ethyl acrylate, indicating the utility of tetrabutylammonium salts as initiators in polymer synthesis. rsc.orgrsc.org Similarly, tetrabutylammonium alkyl- and aryl-thiolates have been shown to initiate the polymerization of acrylic acid esters. rsc.org

Advanced Spectroscopic and Structural Elucidation Techniques

A suite of advanced analytical methods is employed to confirm the synthesis and characterize the structure of this compound and related polyacrylates.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and mechanistic investigation of reactions involving acrylates. iupac.org Both ¹H NMR and ¹³C NMR provide detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry of polymers. researchgate.net

In the context of this compound, ¹H NMR can be used to confirm the presence of both the tetrabutylammonium cation and the acrylate anion by identifying the characteristic chemical shifts of their respective protons. prepchem.combohrium.com For instance, the protons of the butyl groups in the cation and the vinyl protons of the acrylate anion will have distinct signals. bohrium.com

Furthermore, NMR is invaluable for studying polymerization reactions. researchgate.net By monitoring the disappearance of monomer signals and the appearance of polymer signals over time, the kinetics of the reaction can be determined. researchgate.netscielo.org.za Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can provide further insights into the microstructure of polyacrylates. iupac.org

Table 2: Application of NMR Techniques in Acrylate Chemistry

| NMR Technique | Information Obtained |

|---|---|

| ¹H NMR | Confirmation of cation and anion presence, reaction kinetics. prepchem.combohrium.comresearchgate.net |

| ¹³C NMR | Tacticity and microstructure of polymers. researchgate.net |

Infrared (IR) Spectroscopy for Structural Confirmation and Reaction Monitoring

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups and monitoring the progress of chemical reactions involving acrylates. azom.com The IR spectrum of an acrylate monomer will show a characteristic absorption band for the C=C double bond. azom.com During polymerization, the intensity of this peak decreases as the monomer is consumed. azom.com

For this compound, the IR spectrum would be expected to show characteristic peaks for the acrylate's carboxylate group (C=O stretch) and the C-H bonds of the tetrabutylammonium cation. spectroscopyonline.com The disappearance of the broad O-H stretch from acrylic acid and the appearance of the carboxylate salt peaks would confirm the neutralization reaction. researchgate.net

Attenuated Total Reflectance (ATR)-IR spectroscopy is particularly useful for analyzing polyacrylate samples, including pressure-sensitive adhesives, and can be used for quantitative analysis of comonomer composition through multivariate statistical models. pstc.org

Table 3: Key IR Absorptions for Acrylate Systems

| Functional Group | Wavenumber (cm⁻¹) | Significance |

|---|---|---|

| C=C (Acrylate Monomer) | ~1637 | Disappears during polymerization. azom.com |

| C=O (Ester/Carboxylate) | ~1730-1716 | Indicates the presence of the acrylate moiety. spectroscopyonline.comresearchgate.net |

X-ray Diffraction Analysis for Crystalline Systems

Table 4: Crystalline Data for Tetrabutylammonium Polyacrylate Hydrates nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Tetragonal |

| Space Group | 4/m |

| Unit Cell Parameter 'a' (Å) | 23.4289–23.4713 |

| Unit Cell Parameter 'c' (Å) | 12.3280–12.3651 |

Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

The investigation into the phase transitions of this compound (TBAAc) primarily revolves around its hydrated form, which exhibits significant potential as a phase change material (PCM). DSC studies have been instrumental in characterizing the thermal behavior of TBAAc hydrates, particularly their dissociation and formation.

Detailed Research Findings:

Research has consistently shown that this compound hydrate (B1144303) undergoes a phase transition at temperatures suitable for cooling applications. researchgate.netrsc.orgmdpi.com The highest equilibrium temperature for the hydrate is reported to be approximately 18.2 °C (291.5 K) when the mass fraction of TBAAc is 0.36. rsc.orgmdpi.com This transition corresponds to the dissociation of the hydrate, a process that absorbs a significant amount of heat.

The heat of dissociation, a crucial parameter for PCMs, has been determined using DSC. The greatest dissociation heat for the TBAAc hydrate system was found to be 195 kJ/kg at a TBAAc mass fraction of 0.33. rsc.org

The following table summarizes the key thermal properties of this compound hydrate as determined by DSC and other thermal analysis methods.

| Property | Value | Mass Fraction of TBAAc (wTBAAc) | Reference |

| Highest Equilibrium Temperature | 18.2 °C (291.5 K) | 0.36 | rsc.orgmdpi.com |

| Greatest Dissociation Heat | 195 kJ/kg | 0.33 | rsc.org |

Interactive Data Table

It is important to reiterate that the presented data pertains to the hydrate of this compound. Further research is required to fully characterize the phase transitions of the pure, anhydrous form of the compound using DSC and other analytical techniques.

Tetrabutylammonium Acrylate in Advanced Polymerization Methodologies

Anionic Polymerization Initiated by Tetrabutylammonium (B224687) Salts

Anionic polymerization is a form of chain-growth polymerization that proceeds via an active anionic center. youtube.com The choice of initiator and counterion is critical in controlling the polymerization process. Tetrabutylammonium salts have emerged as effective components in anionic polymerization systems, particularly for acrylic monomers.

Metal-Free Anionic Polymerization Systems Using Tetrabutylammonium Counterions

The use of tetrabutylammonium counterions allows for the development of metal-free anionic polymerization systems. This is advantageous in applications where metal contamination is a concern. The bulky, non-coordinating nature of the tetrabutylammonium cation helps to create a "naked" and highly reactive anionic initiating species, influencing the polymerization kinetics and the properties of the resulting polymer.

Influence of Tetrabutylammonium Counterion on Initiation Equilibria and Polymerization Control

The tetrabutylammonium counterion plays a crucial role in the initiation and propagation steps of anionic polymerization. Its large size leads to a greater separation between the cation and the anionic chain end, resulting in a more reactive "free" anion. dspaces.org This increased reactivity can lead to faster polymerization rates. However, controlling this high reactivity is essential to prevent side reactions and maintain control over the polymer's molecular weight and structure. cmu.edu The equilibrium between dormant and active species is influenced by the counterion, with tetrabutylammonium favoring the active, dissociated state. rsc.org

Direct Synthesis of Azide-End Functionalized Polyacrylates via Tetrabutylammonium Azide (B81097) Initiation

A notable application of tetrabutylammonium salts in anionic polymerization is the use of tetrabutylammonium azide as an initiator. This method allows for the direct synthesis of polyacrylates with an azide group at one end. rsc.orgaminer.orgrsc.org These azide-terminated polymers are valuable as "clickable" macromolecules, readily participating in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form more complex polymer architectures like block copolymers and star polymers. rsc.orgrsc.org The polymerization of ethyl acrylate (B77674) initiated by tetrabutylammonium azide in the presence of an alkylaluminum bisphenoxide has been shown to produce polymers with narrow molecular weight distributions in high yields. rsc.orgrsc.org

Kinetic and Mechanistic Studies of Anionic Polymerization with Tetrabutylammonium Initiators

Kinetic studies of anionic polymerization initiated by tetrabutylammonium salts often reveal complex behavior. The rate of polymerization is dependent on the concentration of the monomer and the initiator. youtube.com Mechanistic investigations aim to understand the interplay between initiation, propagation, and potential termination or transfer reactions. dspaces.orgresearchgate.net In systems using tetrabutylammonium initiators, the mechanism often involves the formation of highly reactive, free anionic species that can lead to rapid polymerization. dspaces.org The study of these kinetics is crucial for optimizing reaction conditions to achieve desired polymer characteristics. rsc.org

Control of Molecular Weight and Polydispersity in Tetrabutylammonium-Mediated Anionic Polymerization

Achieving control over molecular weight and maintaining a narrow molecular weight distribution (low polydispersity) are key objectives in controlled polymerization techniques. rsc.org In tetrabutylammonium-mediated anionic polymerization, these parameters are influenced by factors such as the initiator-to-monomer ratio, temperature, and solvent. The use of tetrabutylammonium azide as an initiator for ethyl acrylate, in conjunction with an organoaluminum compound, has demonstrated the ability to produce polymers with predictable molecular weights and narrow polydispersities (M_w/M_n < 1.2). rsc.orgrsc.org This level of control is a hallmark of a "living" polymerization process, where chain termination and transfer reactions are significantly suppressed. dspaces.org

Table 1: Anionic Polymerization of Ethyl Acrylate Initiated by Tetrabutylammonium Azide

| Initiator | Co-initiator/Activator | Monomer | Resulting Polymer | Molecular Weight Distribution (PDI) | Reference |

|---|---|---|---|---|---|

| Tetrabutylammonium azide | Alkylaluminum bisphenoxides | Ethyl acrylate | Azide-end functionalized poly(ethyl acrylate) | Narrow (< 1.2) | rsc.orgrsc.org |

Group Transfer Polymerization (GTP) Catalyzed by Tetrabutylammonium Species

Group Transfer Polymerization (GTP) is a living polymerization method particularly suited for acrylic monomers. uobasrah.edu.iq It involves the use of a silyl (B83357) ketene (B1206846) acetal (B89532) as an initiator and is catalyzed by either a nucleophilic or an electrophilic species. uobasrah.edu.iqillinois.edu

Tetrabutylammonium salts, such as tetrabutylammonium bifluoride, are effective nucleophilic catalysts for GTP. uobasrah.edu.iq These catalysts activate the silyl ketene acetal initiator, facilitating the sequential addition of monomer units. The "group transfer" name refers to the transfer of the silyl group from the growing chain end to the incoming monomer during each propagation step. slideshare.net This process allows for the synthesis of polymers with well-controlled molecular weights and low polydispersity. acs.org While initially proposed to have an associative mechanism, further studies suggest a dissociative mechanism is more likely. slideshare.net The development of new organocatalysts, including those based on tetrabutylammonium, has significantly advanced the capabilities of GTP. rsc.org

Nucleophilic Catalysis Mechanisms in Acrylate Polymerization (e.g., using tetrabutylammonium m-chlorobenzoate)

Tetrabutylammonium salts can function as effective nucleophilic catalysts in the polymerization of acrylates. A notable example is the anionic polymerization of ethyl acrylate (EA) initiated by tetrabutylammonium azide in the presence of alkylaluminum bisphenoxides in toluene. This system yields azide-end polymers with narrow molecular weight distributions and in quantitative amounts. rsc.org The resulting polymers exhibit high reactivity, making them suitable for subsequent modifications such as copper-catalyzed azide-alkyne cycloaddition, a "click" chemistry reaction. rsc.org

The proposed mechanism involves the nucleophilic attack of the azide anion on the electron-deficient double bond of the acrylate monomer, initiating the polymerization. The bulky tetrabutylammonium cation plays a crucial role in solubilizing the azide initiator in the organic solvent and in modulating the reactivity of the propagating anionic chain end. This control over the polymerization process allows for the synthesis of well-defined polymers with specific end-group functionalities.

Kinetic Modeling and Analysis of Tetrabutylammonium-Catalyzed GTP Processes

Kinetic modeling is a powerful tool for understanding and optimizing polymerization reactions. In the context of Group Transfer Polymerization (GTP), a kinetic model for the B(C6F5)3-catalyzed GTP of acrylates using hydrosilane has been developed. acs.org This model, which includes six elementary reactions, provides a framework for understanding the polymerization mechanism, including the in-situ formation of silyl ketene acetals (SKAs) as the initiator. acs.org While this specific model does not use a tetrabutylammonium catalyst, the principles can be extended to such systems. A kinetic model for a tetrabutylammonium-catalyzed GTP would similarly involve rate equations for initiation, propagation, termination, and any side reactions. The model would need to account for the role of the tetrabutylammonium cation in stabilizing the propagating species and influencing the rate constants of the elementary steps.

Kinetic studies of other controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) of butyl acrylate, have also been conducted. researchgate.net These studies often determine the orders of reaction with respect to the initiator, activator, and deactivator, providing valuable insights into the polymerization mechanism. researchgate.net Similar kinetic analyses would be essential for fully characterizing and optimizing tetrabutylammonium-catalyzed GTP processes.

Synthesis of Well-Defined Polyacrylate Architectures (e.g., block and graft copolymers)

The ability to control polymerization processes is paramount for the synthesis of complex polymer architectures such as block and graft copolymers. Controlled radical polymerization techniques like ATRP and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are widely used for this purpose.

For instance, well-defined block copolymers of tert-butyl acrylate and methyl acrylate have been synthesized using ATRP. cmu.edu This method allows for the sequential polymerization of different monomers to create distinct blocks within the polymer chain. Similarly, ATRP has been employed to synthesize densely grafted copolymers, often referred to as "brush" copolymers. nih.gov

RAFT polymerization is another versatile method for preparing block copolymers. rsc.org The choice of the RAFT agent is crucial for controlling the polymerization and achieving high end-group fidelity, which is essential for the successful synthesis of block copolymers. rsc.org Both ATRP and RAFT have been used to create a variety of block and graft copolymers of styrene (B11656) and acrylates. researchgate.net

The following table provides examples of well-defined polyacrylate architectures synthesized using controlled polymerization techniques.

| Polymer Architecture | Monomers | Polymerization Technique | Reference |

| Diblock Copolymer | tert-Butyl Acrylate, Methyl Acrylate | ATRP | cmu.edu |

| Triblock Copolymer | Styrene, Benzyl Methacrylate (B99206), 2-Vinyl Pyridine | RAFT | researchgate.net |

| Graft Copolymer | Polystyrene backbone, Poly(butyl acrylate) grafts | ATRP | nih.gov |

| Block Copolymer | Poly(acrylic acid), Poly(N-acryloyl-L-tryptophan) | RAFT | researchgate.net |

Tetrabutylammonium Species in Controlled Radical Polymerization Contexts

Role of Tetrabutylammonium Cations as Counterions or Additives in Polymer Electrolytes

Tetrabutylammonium cations play a significant role as counterions or additives in polymer electrolytes. In these systems, the bulky and non-coordinating nature of the tetrabutylammonium cation can enhance ionic conductivity. For example, new polymer electrolyte hosts based on polysiloxanes have been synthesized and complexed with tetrabutylammonium chloride (TBAC). dtic.mil The ionic conductivity of these materials is influenced by the concentration of polar pendant groups and the glass transition temperature of the polymer. dtic.mil The presence of the tetrabutylammonium salt facilitates ion transport within the polymer matrix. dtic.mil

The following table summarizes the properties of a polysiloxane-based polymer electrolyte complexed with TBAC.

| Polymer Host | Salt | Glass Transition Temperature (°C) | Ionic Conductivity | Reference |

| Polysiloxane with p-nitrothiophenoxy pendants | Tetrabutylammonium Chloride (TBAC) | -10 to 0 | Dependent on polar group concentration | dtic.mil |

Copolymerization Strategies Involving Acrylate Monomers and Tetrabutylammonium Influence

Copolymerization is a powerful strategy for tailoring the properties of polymers. The reactivity of acrylate monomers in copolymerization can be influenced by various factors, including the solvent and the presence of additives like tetrabutylammonium salts.

The radical copolymerization kinetics of methyl acrylate with N-tert-butyl acrylamide (B121943) have been studied in polar media. rsc.org The solvent was found to have a significant effect on the propagation kinetics. rsc.org Similarly, the copolymerization of methyl acrylate and di(ethylene glycol) methyl ether methacrylate has been investigated to understand the influence of solvent polarity on monomer reactivity. rsc.org

In coordination insertion copolymerization of ethylene (B1197577) and acrylates, the nature of the catalyst and the reaction conditions can influence side reactions such as β-H elimination. While not directly involving tetrabutylammonium, these studies highlight the complexities of acrylate copolymerization. The presence of a tetrabutylammonium salt in such a system could potentially act as a phase-transfer catalyst or influence the catalyst's activity and selectivity by interacting with the metal center or the monomers.

Tetrabutylammonium Acrylate Hydrates for Advanced Thermal Energy Storage Applications

Hydrate (B1144303) Formation and Phase Equilibria in Tetrabutylammonium (B224687) Acrylate (B77674) Aqueous Solutions

The formation and stability of TBAAc hydrates are intrinsically linked to the temperature and composition of the aqueous solution. Understanding the phase equilibria is crucial for harnessing their potential in practical applications.

The phase behavior of the tetrabutylammonium acrylate-water system has been elucidated through the measurement of temperature-composition phase diagrams. These diagrams map the conditions under which the hydrate phase exists in equilibrium with the aqueous solution. Experimental studies have shown that the TBAAc hydrate has a congruent melting point, which represents the temperature at which the hydrate melts directly into a liquid of the same composition.

The highest equilibrium temperature for the TBAAc hydrate system is observed at 291.5 K (18.35 °C) at a TBAAc mass fraction (wTBAAc) of 0.36. mdpi.com This corresponds to a mole fraction (xTBAAc) of 0.031. researchgate.net The dissociation heat, a measure of the latent heat storage capacity, is greatest at a slightly different composition, reaching 195 kJ/kg at a mass fraction of 0.33. mdpi.comresearchgate.net Differential scanning calorimetry (DSC) thermographs confirm the presence of a single, distinct peak for hydrate dissociation at these concentrations, indicating the absence of ice formation. researchgate.net

| Parameter | Value | Composition (Mass Fraction, wTBAAc) | Composition (Mole Fraction, xTBAAc) |

|---|---|---|---|

| Highest Equilibrium Temperature | 291.5 K (18.35 °C) | 0.36 | 0.031 |

| Greatest Dissociation Heat | 195 kJ/kg | 0.33 | - |

The hydration number refers to the ratio of water molecules to the guest salt in the hydrate's crystal lattice. For tetrabutylammonium polyacrylate, a related compound, the composition and stability of the hydrates have been shown to depend on the degree of cross-linking and the substitution of protons for TBA cations. nih.gov Phase diagram studies of the binary system involving water and linear tetrabutylammonium polyacrylate revealed the formation of four distinct hydrates, with compositions determined through chemical analysis of the crystals. nih.govacs.org One specific structure of tetra-n-butylammonium polyacrylate hydrate was identified with a hydration number of 40, corresponding to the formula nBu₄NPA·40H₂O. nih.gov The stability of these hydrates is a direct function of the composition of the polymeric guest molecules. nih.gov

Crystallographic and Structural Characterization of this compound Semiclathrate Hydrates

The macroscopic properties of TBAAc hydrates are dictated by their microscopic crystal structure and the intricate arrangement of guest ions within the host water lattice.

Single-crystal X-ray diffraction analyses have been instrumental in identifying the crystallographic structure of TBAAc hydrates. The structure is identified as tetragonal. researchgate.netacs.org One detailed characterization determined the crystal structure to be Jeffrey's type III, belonging to the tetragonal space group P4₂/n. researchgate.netresearchgate.net The unit cell parameters for this structure were measured as a = 33.076(7) Å and c = 12.170(2) Å, with a unit cell volume of 13315(5) ų. researchgate.net

Another study on the related tetrabutylammonium polyacrylate hydrates also identified a tetragonal structure, but with the space group 4/m. nih.govacs.org The unit cell parameters in this case were found to be in the ranges of a = 23.4289–23.4713 Å and c = 12.3280–12.3651 Å at 150 K. nih.govacs.org This structure is considered to be related to the tetragonal structure I (TS-I), which is typical for clathrate hydrates of tetraalkylammonium salts with monomeric anions. nih.govacs.org

| Compound | Crystal System | Space Group | Lattice Parameter 'a' (Å) | Lattice Parameter 'c' (Å) | Reference Temperature |

|---|---|---|---|---|---|

| This compound | Tetragonal | P4₂/n | 33.076(7) | 12.170(2) | Not Specified |

| Tetrabutylammonium Polyacrylate | Tetragonal | 4/m | 23.4289–23.4713 | 12.3280–12.3651 | 150 K |

In semiclathrate hydrates, the guest ions are incorporated into cages formed by hydrogen-bonded water molecules. In the TBAAc hydrate structure, the large tetrabutylammonium (TBA) cation is disordered and occupies two types of fused cages. researchgate.netresearchgate.net In related TBA salt hydrates, the TBA cation is known to occupy complex fused cages, such as a combination of three tetrakaidecahedral (T) cages and one pentakaidecahedral (P) cage (3T+P) or four T cages (4T), allowing each of the four butyl chains to be accommodated within a separate cage. acs.orgnih.gov

The smaller acrylate anion is situated in a pentagonal dodecahedral (D) cage adjacent to the TBA cation. researchgate.net The acrylate anion is strongly restricted within this cage due to hydrogen bonding with the surrounding water molecules of the host lattice. researchgate.net

Visual observation of TBAAc hydrate crystal formation reveals distinct morphologies depending on the growth conditions. The predominant morphology observed for TBAAc hydrate crystals is a columnar shape. researchgate.netresearchgate.net However, in systems with similar guest molecules like tetrabutylphosphonium chloride (TBPC), hexagonal plate-like crystals have also been observed at specific concentrations. researchgate.net It has also been noted that hydrate crystals grown under conditions of higher subcooling (a greater temperature difference below the equilibrium point) tend to be finer in size. researchgate.net During thermal energy storage experiments, TBAAc hydrate has been observed to form on the surface of a heat exchanger and grow progressively into the bulk solution. mdpi.com

Kinetic Characteristics of Thermal Energy Storage Using this compound Hydrates

The practical application of this compound (TBAAc) hydrates as phase change materials (PCMs) for thermal energy storage (TES) is significantly dependent on their kinetic characteristics. Understanding the rates of heat storage and release, as well as the efficiency of the process, is crucial for designing and operating effective TES systems.

Experimental Evaluation of Heat Storage Density and Efficiency

The efficiency of a TES system is not only determined by its storage density but also by the time it takes to charge and discharge the stored energy. The formation of the hydrate layer on heat exchange surfaces presents a significant challenge to achieving high efficiency, as it impedes further heat transfer. This has led to research into methods for overcoming this thermal resistance, as detailed in the following section.

Impact of External Forces (e.g., mechanical agitation, ultrasonic vibration) on Heat Transfer

To counteract the insulating effect of the hydrate layer and improve the kinetics of the TES system, the application of external forces such as mechanical agitation and ultrasonic vibration has been investigated. These methods aim to detach the hydrate from the heat exchanger surface, thereby promoting better heat transfer between the cooling medium and the bulk of the PCM mdpi.comresearchgate.net.

Mechanical Agitation:

The introduction of mechanical agitation creates forced convection within the TBAAc solution. This has several beneficial effects:

It enhances the heat and mass transfer rates.

It shortens the time required for hydrate formation.

It increases the growth rate of the hydrate throughout the solution, rather than just on the heat exchanger surface mdpi.com.

Experiments have shown a direct correlation between the agitation rate and the thermal energy storage density. For instance, with an agitation rate of 600 rpm, a TES density of 140 MJ/m³ was achieved in just 2.9 hours. This performance is comparable to that of an ice thermal energy storage system with a solid phase fraction of 45% mdpi.comresearchgate.netdntb.gov.ua. To achieve a thermal energy storage of 100 MJ/m³, which corresponds to a TBAAc solid phase fraction of 50%, it took 1.5 hours with mechanical agitation at 600 rpm mdpi.com. However, this process is energy-intensive, with an energy consumption of 28 MJ/m³ to achieve the 140 MJ/m³ storage density mdpi.com.

Ultrasonic Vibration:

Ultrasonic vibration offers an alternative method for enhancing heat transfer. The primary mechanism is cavitation, where the formation and collapse of microbubbles detach the hydrate from the heat exchanger coil mdpi.com. This helps to maintain a longer period of hydrate growth by preventing the buildup of an insulating layer mdpi.com.

Experimental results indicate that ultrasonic vibration at a frequency of 28 kHz is effective in improving TES kinetics. To reach a thermal energy storage density of 100 MJ/m³, it took 5.8 hours with ultrasonic vibration, and the energy consumption was significantly lower than mechanical agitation, at 5.2 MJ/m³ mdpi.com. A higher frequency of 56 kHz was found to be less effective, with performance similar to a static system, suggesting that the cavitation effect is frequency-dependent mdpi.com.

The following table summarizes the performance of TBAAc hydrate TES systems under different conditions:

| Condition | Target TES Density (MJ/m³) | Time to Reach Target (hours) | Energy Consumption (MJ/m³) |

|---|---|---|---|

| Static | 96 | 10 | N/A |

| Mechanical Agitation (600 rpm) | 140 | 2.9 | 28 |

| Mechanical Agitation (600 rpm) | 100 | 1.5 | 15 |

| Ultrasonic Vibration (28 kHz) | 100 | 5.8 | 5.2 |

Mechanisms of Hydrate Adhesion and Strategies for Mitigation in Heat Exchanger Systems

The primary mechanism of adhesion begins with the nucleation and growth of hydrate crystals on the cold surface of the heat exchanger. As heat is extracted from the TBAAc solution, the local temperature at the heat exchanger surface drops, creating favorable conditions for hydrate formation. Once formed, this initial layer provides a template for further crystal growth, which can eventually encapsulate the entire heat exchange surface mdpi.com.

Several strategies are being explored to mitigate hydrate adhesion:

Mechanical and Ultrasonic Intervention: As discussed in the previous section, mechanical agitation and ultrasonic vibration are active methods to physically detach the adhered hydrate crystals from the surface, promoting their dispersal into the bulk solution mdpi.com.

Surface Coatings: A passive mitigation strategy involves the application of "hydrate-phobic" coatings to the heat exchanger surfaces. Research into this area for gas hydrates in pipelines has shown that functionalized coatings can significantly reduce hydrate adhesion mit.edugreencarcongress.com. By modifying the surface energy of the material, the adhesion strength of the hydrate can be reduced. Surfaces with low Lewis acid, Lewis base, and van der Waals contributions to their surface free energy have demonstrated a reduction in hydrate adhesion strength by more than a factor of four compared to bare steel mit.edugreencarcongress.com. This approach could potentially be adapted for TBAAc hydrate systems to prevent the initial adhesion and buildup of the hydrate layer.

Flow Management: Maintaining a sufficient flow of the PCM across the heat exchanger surface can create shear forces that may be strong enough to detach hydrate crystals as they form mit.edu.

Comparative Studies with Other Quaternary Ammonium (B1175870) Salt Hydrates for Energy Storage

This compound hydrate is one of several quaternary ammonium salt hydrates being investigated for thermal energy storage applications. Its performance is often benchmarked against other similar compounds, most notably Tetrabutylammonium bromide (TBAB) hydrate, which is the only commercially available hydrate PCM mdpi.com.

Tetrabutylammonium Bromide (TBAB) Hydrate:

TBAB hydrate has been extensively studied and serves as a common reference point. It has an equilibrium temperature of 285.9 K (12.75 °C) and a dissociation heat of approximately 193 kJ/kg mdpi.comnih.gov. While effective, its lower equilibrium temperature makes it less suitable for applications such as data center cooling, which require a temperature range of 288 K to 305 K (14.85 °C to 31.85 °C) mdpi.com.

This compound (TBAAc) Hydrate:

TBAAc hydrate, in comparison, has a higher equilibrium temperature of 291.5 K (18.35 °C) at a mass fraction of 0.36, and a greater dissociation heat of 195 kJ/kg at a mass fraction of 0.33 mdpi.com. These properties make TBAAc hydrate a more suitable candidate for cooling applications that operate at slightly higher temperatures mdpi.com.

Other Quaternary Ammonium and Phosphonium Salt Hydrates:

Research has also extended to other related compounds to find optimal properties for various applications.

Tetrabutylammonium Chloride (TBAC) Hydrate: This hydrate has a thermal conductivity of approximately 0.40 W m⁻¹ K⁻¹, similar to TBAAc hydrate mdpi.com.

Tetrabutylphosphonium Oxalate (TBPOx) Hydrate: This compound has a highest equilibrium temperature of 9.4°C and a largest dissociation heat of 186.0 kJ/kg nih.govresearchgate.net.

The following table provides a comparison of the thermophysical properties of various quaternary ammonium and phosphonium salt hydrates:

| Compound | Equilibrium Temperature (°C) | Dissociation Heat (kJ/kg) | Thermal Conductivity (W m⁻¹ K⁻¹) |

|---|---|---|---|

| This compound (TBAAc) | 18.35 | 195 | ~0.40 |

| Tetrabutylammonium Bromide (TBAB) | 12.75 | 193 | 0.35 |

| Tetrabutylammonium Chloride (TBAC) | Not specified | Not specified | ~0.40 |

| Tetrabutylphosphonium Oxalate (TBPOx) | 9.4 | 186.0 | Not specified |

The selection of a particular quaternary ammonium salt hydrate for a thermal energy storage application depends on the specific operating temperature requirements and the desired energy storage density. TBAAc hydrate shows significant promise for applications requiring cooling at temperatures above those suitable for the more established TBAB hydrate mdpi.com.

Theoretical and Computational Investigations of Tetrabutylammonium Acrylate Systems

Quantum Chemical Calculations and Mechanistic Studies of Polymerization Processes

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been instrumental in exploring the mechanisms of acrylate (B77674) polymerization. These computational approaches help in understanding reaction pathways, transition states, and the energetics involved in the formation of polyacrylates.

Anionic polymerization is a key method for synthesizing polymers with well-defined structures. Tetrabutylammonium (B224687) salts can serve as initiators for this process. For instance, tetrabutylammonium azide (B81097) has been successfully used to initiate the anionic polymerization of ethyl acrylate in the presence of alkylaluminum bisphenoxides. rsc.org This process yields azide-end-functionalized polyacrylates with narrow molecular weight distributions. rsc.org

Group Transfer Polymerization (GTP) is another method for the controlled polymerization of acrylic monomers. cmu.edu This technique involves the transfer of a silyl (B83357) ketene (B1206846) acetal (B89532) group from the initiator to the incoming monomer molecules. cmu.edu While specific computational studies on GTP initiated by tetrabutylammonium acrylate are not widely documented, the general principles of modeling GTP for acrylates are well-established and applicable.

Computational modeling of GTP kinetics focuses on the reaction mechanism, which can be catalyzed by either nucleophilic or electrophilic compounds. cmu.edu For acrylates, electrophilic catalysts often yield better results. cmu.edu Quantum chemical calculations are employed to:

Investigate the structure of the transition state during the Michael addition reaction that constitutes the propagation step. cmu.edu

Determine the activation energies for propagation, which are crucial for calculating theoretical rate constants.

Analyze the role of the catalyst in activating the monomer or the silyl ketene acetal initiator.

Study potential side reactions that could lead to a loss of control over the polymerization, such as the back-biting reaction that forms a cyclic product. cmu.edu

These computational insights are vital for optimizing reaction conditions to achieve polymers with desired molecular weights and low polydispersity. cmu.edu

In anionic polymerization, the nature of the counter-ion is critical for controlling the reactivity of the growing polymer chain. The tetrabutylammonium cation is large and non-coordinating, which leads to the formation of a "loose" or "solvent-separated" ion pair with the anionic active center at the end of the polymer chain. cmu.edu

Theoretical investigations focus on how this ion-pairing affects the polymerization process:

Reactivity: A greater separation between the carbanion of the growing chain and the tetrabutylammonium cation increases the reactivity of the anionic center, potentially leading to faster propagation rates compared to systems with smaller, more coordinating alkali metal cations. cmu.eduuni-bayreuth.de

Polymerization Control: While high reactivity is desirable for rapid polymerization, it can also increase the likelihood of side reactions and termination steps, which can broaden the molecular weight distribution of the final polymer. Computational models can predict the stability of the propagating species and the energy barriers for potential side reactions.

Stereoselectivity: The association between the growing chain end and the counter-ion can influence the stereochemistry of the resulting polymer. The loose ion pair formed with the bulky tetrabutylammonium cation generally offers less stereocontrol compared to more tightly bound ion pairs.

Understanding these ion-pairing effects through computational chemistry is essential for designing controlled polymerization systems that utilize tetrabutylammonium salts. rsc.orgnih.gov

Molecular Dynamics and Simulation of Hydrate (B1144303) Formation and Stability

This compound can form semi-clathrate hydrates with water, which are ice-like crystalline structures. These materials are investigated for applications such as thermal energy storage. mdpi.com Molecular dynamics (MD) simulations are a powerful tool for studying the formation, stability, and properties of these hydrates at a molecular level.

MD simulations can predict key thermodynamic properties of this compound hydrates, which are crucial for assessing their suitability as phase-change materials. mdpi.com These properties include the melting temperature and the latent heat of fusion. By simulating the behavior of the system at various temperatures, researchers can identify the phase transition point and calculate the energy absorbed or released during this transition. researchgate.net

For example, studies have determined the thermodynamic properties of this compound (TBAAc) hydrate and compared them with similar compounds like tetrabutylammonium bromide (TBAB) hydrate. mdpi.com These simulations, combined with experimental measurements like Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC), provide a comprehensive understanding of the material's thermal behavior. nih.govacs.org

Table 1: Thermodynamic Properties of Tetrabutylammonium (TBA) Salt Hydrates

| Compound | Melting Temperature (K) | Heat of Fusion (kJ/kg) |

|---|---|---|

| This compound (TBAAc) | 291.5 mdpi.com | 195 mdpi.com |

| Tetrabutylammonium Lactate | ~285.8 acs.org | 191 acs.org |

| Tetrabutylammonium 2-Hydroxybutyrate | 285.3 acs.org | 177 acs.org |

| Tetrabutylammonium Glycolate | 280.9 acs.orgacs.org | 161 acs.orgacs.org |

This table is interactive and allows for sorting.

Semi-clathrate hydrates are composed of a "host" lattice of water molecules that form cages, encapsulating "guest" molecules or ions. nih.gov In this compound hydrate, the water molecules form the host structure, while the tetrabutylammonium (TBA⁺) cation acts as the primary guest species. nih.gov

Molecular dynamics simulations and structural analyses like X-ray diffraction provide detailed insights into these structures:

Guest-Host Interactions: The stability of the clathrate structure arises from van der Waals interactions between the guest cation and the host water molecules. nih.gov The four butyl groups of the TBA⁺ cation are hydrophobic and fit within the water cages, stabilizing the lattice. nih.gov The acrylate anion is also incorporated into the crystal structure. nih.gov

Cage Formation and Structure: Physicochemical and structural studies on tetrabutylammonium polyacrylate hydrates have revealed a tetragonal crystal structure. nih.gov The bulky TBA⁺ cations occupy large cages within the hydrate lattice. nih.gov MD simulations can model the self-assembly of these cages around the guest ions and visualize the resulting crystal structure. nih.govnih.gov This helps in understanding how the size and shape of the guest ions dictate the specific type of cage structure that is formed. nih.gov

Table 2: Crystal Structure Data for Tetrabutylammonium Polyacrylate Hydrates (at 150 K)

| Property | Value |

|---|---|

| Crystal System | Tetragonal |

| Space Group | 4/m |

| Unit Cell Parameter (a) | 23.4289–23.4713 Å |

Data sourced from single-crystal X-ray diffraction studies. nih.gov

These computational and theoretical approaches are indispensable for advancing the fundamental understanding of this compound systems, guiding the development of new polymerization techniques and novel materials for thermal energy storage.

Computational Modeling of Reaction Kinetics and Polymerization Behavior

Theoretical and computational chemistry offers powerful tools for elucidating the complex mechanisms and kinetics of polymerization reactions at a molecular level. While specific computational studies on the polymerization of this compound are not extensively available in peer-reviewed literature, the well-established methodologies used for other acrylate systems can be described to outline a framework for such an investigation. These computational approaches provide deep insights into reaction pathways, transition states, and the energetics of polymerization, which are often difficult to determine experimentally.

Methodological Approach

A standard and powerful method for investigating the polymerization of acrylates is Density Functional Theory (DFT) . DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is often employed to calculate the thermodynamic and kinetic parameters of chemical reactions. For the study of this compound polymerization, DFT calculations would be instrumental in understanding the initiation, propagation, and termination steps of the polymerization process.

The typical computational workflow would involve:

Geometry Optimization: The three-dimensional structures of the monomers, radicals, and transition states are optimized to find the lowest energy conformations.

Frequency Calculations: These are performed to confirm that the optimized structures correspond to energy minima (for stable molecules and radicals) or first-order saddle points (for transition states) on the potential energy surface. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

Transition State Searching: Algorithms such as the synchronous transit-guided quasi-Newton (STQN) method are used to locate the transition state structures connecting reactants and products for each elementary reaction step.

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that the located transition state correctly connects the desired reactants and products.

Calculation of Rate Coefficients: Using the energies obtained from DFT calculations, the rate coefficients (k) for the elementary reaction steps can be estimated using Transition State Theory (TST). The Arrhenius equation, k = A exp(-Ea / RT), where Ea is the activation energy and A is the pre-exponential factor, is fundamental to this analysis.

Detailed Research Findings

In the absence of direct computational research on this compound, findings for analogous acrylate systems provide a strong indication of the expected outcomes of such a study. For instance, computational studies on methyl acrylate and other alkyl acrylates have successfully elucidated the mechanisms of self-initiation in thermal polymerization and the kinetics of free-radical polymerization. acs.org These studies have revealed the importance of various side reactions, such as backbiting and β-scission, which influence the final polymer architecture.

A hypothetical computational study on this compound would aim to determine key kinetic parameters. The data generated would resemble the following illustrative table, which presents the kind of results one would expect from DFT calculations on the propagation step of the polymerization.

Table 1: Hypothetical Calculated Kinetic Parameters for the Propagation Step of this compound Polymerization at 298 K (Note: This table is a representative example based on typical values for acrylate polymerization and does not represent real experimental or calculated data for this compound.)

| Reaction Step | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (L/mol·s) | Rate Coefficient (k) (L/mol·s) |

| Propagation | 25.0 | 1.0 x 10⁷ | 4.2 x 10² |

The activation energy (Ea) represents the energy barrier that must be overcome for the reaction to occur. The pre-exponential factor (A) is related to the frequency of collisions between reacting molecules in the correct orientation. The rate coefficient (k) is a measure of the speed of the reaction.

Emerging Research Frontiers and Future Perspectives on Tetrabutylammonium Acrylate

Development of Novel Polymeric Materials with Tunable Architectures and Functionalities

The unique properties of the tetrabutylammonium (B224687) cation, when combined with the polymerizable acrylate (B77674) anion, open up new possibilities for creating advanced polymeric materials. Research is focusing on leveraging the distinct characteristics of Tetrabutylammonium acrylate (TBAAc) to design polymers with highly specific and controllable architectures and functionalities.

One area of exploration involves using TBAAc in the modification of existing polymers. For instance, a xylene solution of TBAAc can be used to modify polymers like poly(isobutylene-co-para-bromomethylstyrene). prepchem.com This process involves the conversion of acrylic acid to an acrylic ester, resulting in a polymer with a specific functionality, indicated by an acrylate content of 0.24 meq/gram. prepchem.com This demonstrates the potential for TBAAc to act as a building block for introducing reactive sites and tuning the properties of copolymers.

Furthermore, the principles of controlled polymerization techniques can be applied. While direct polymerization of TBAAc is an area of ongoing research, related studies provide valuable insights. For example, tetrabutylammonium azide (B81097) has been successfully used to initiate the anionic polymerization of ethyl acrylate, yielding polymers with well-defined, narrow molecular weight distributions. rsc.org This suggests that the tetrabutylammonium cation can be an effective component in catalytic systems for producing polyacrylates with precise architectures. The resulting polymers from such controlled processes exhibit high reactivity, making them suitable for further modifications, such as copper-catalyzed azide-alkyne cycloaddition. rsc.org The development of novel polymers based on techniques like Atom Transfer Radical Polymerization (ATRP) for other acrylate monomers, such as 2-methoxyethyl acrylate (MEA), also highlights the potential for creating well-defined block copolymers with amphiphilic properties. dtu.dk Applying similar controlled polymerization strategies to TBAAc could lead to the creation of novel homopolymers and copolymers with tunable hydrophilic/hydrophobic balances and other desirable functionalities for advanced applications.

Advancements in High-Efficiency Thermal Energy Storage Technologies

This compound hydrate (B1144303) has emerged as a promising phase change material (PCM) for high-efficiency thermal energy storage (TES). Its application is particularly noted in systems that require reliable and dense energy storage, comparable to conventional ice storage systems. mdpi.comdoaj.org

Experimental evaluations have focused on the kinetic characteristics of TBAAc hydrate for practical use in TES systems. mdpi.comresearchgate.net A significant challenge identified in these systems is the adhesion of the hydrate to the heat exchanger surface, which acts as a thermal resistance. mdpi.com To overcome this, researchers have investigated the use of external forces, such as mechanical agitation and ultrasonic vibration, to improve heat transfer and storage efficiency. mdpi.comresearchgate.net

Studies have shown that mechanical agitation significantly enhances the thermal energy storage density. At an agitation rate of 600 rpm, a TES density of 140 MJ/m³ can be achieved in 2.9 hours. mdpi.comdoaj.orgresearchgate.net This performance is comparable to the ideal performance of ice-based thermal energy storage when its solid phase fraction is 45%. mdpi.comresearchgate.net The energy consumption for this level of agitation was reported to be 28 MJ/m³. mdpi.com Ultrasonic vibration has also been tested, with a frequency of 28 kHz achieving a TES density of 100 MJ/m³ in 5.8 hours. mdpi.com These findings underscore the potential of TBAAc hydrate as a practical and efficient medium for thermal energy storage. researchgate.netresearchgate.net

| Method | Parameter | Value | Time to Achieve | Notes |

|---|---|---|---|---|

| Mechanical Agitation | Rotation Rate | 600 rpm | 2.9 hours | Achieved a TES density of 140 MJ/m³. This is comparable to ice TES with a 45% solid phase fraction. |

| TES Density | 140 MJ/m³ | |||

| Ultrasonic Vibration | Frequency | 28 kHz | 5.8 hours | Achieved a TES density of 100 MJ/m³. |

| TES Density | 100 MJ/m³ |

Exploration of New Catalytic Applications in Sustainable Chemistry

The tetrabutylammonium cation is a well-known phase transfer catalyst, and its pairing with the acrylate anion suggests potential for new catalytic applications in sustainable chemistry. While research specifically on this compound as a catalyst is emerging, the behavior of similar tetrabutylammonium salts provides a strong indication of its potential.

Tetrabutylammonium iodide (TBAI), for example, is recognized as a powerful catalyst in green chemistry transformations. hschemraw.com It accelerates reaction rates under mild conditions, reducing energy consumption and waste generation. hschemraw.com TBAI's efficacy stems from its dual role as a phase transfer catalyst and a nucleophilic iodide source. hschemraw.com Similarly, other organic-soluble tetrabutylammonium salts, such as bis(tetrabutylammonium)sebacate, have been developed as metal-free, biocompatible catalysts for producing functional polyesters, which are important biodegradable materials. rsc.org

These examples suggest that this compound could function effectively in green chemical processes. Its potential applications could include facilitating the synthesis of complex organic molecules and polymers while adhering to the principles of sustainable chemistry. Furthermore, there is significant interest in developing catalysts for the conversion of CO2, an abundant and inexpensive carbon feedstock, into valuable chemicals like acrylates. repec.org The development of catalyst systems for the direct catalytic carboxylation of ethylene (B1197577) with CO2 is a major goal in this area. repec.org Given the catalytic activity of the tetrabutylammonium moiety, TBAAc could be explored as a component in novel catalyst systems designed for such sustainable transformations, contributing to a circular carbon economy.

Integration of Advanced Computational and Experimental Methodologies

The study of this compound is benefiting from the integration of advanced computational and experimental techniques to provide a deeper understanding of its behavior at a molecular level. This combined approach is crucial for designing new materials and optimizing its applications.

A powerful example of this synergy is seen in the study of deep eutectic solvents (DESs) based on tetrabutylammonium bromide (TBAB), a closely related compound. researchgate.net Researchers have employed a combination of experimental methods, such as differential scanning calorimetry (DSC) and Fourier-transform infrared spectroscopy (FTIR), with computational techniques like molecular dynamics (MD) simulations and density functional theory (DFT). researchgate.net This integrated framework allows for the validation of experimental results, such as density and glass transition temperature, with computational models. researchgate.net

MD simulations, for instance, provide atomistic-level insights into structural and transport properties, such as hydrogen bonding interactions and diffusivity, which are difficult to observe experimentally. researchgate.net In the context of TBAAc, similar integrated methodologies could be used to:

Predict the phase behavior of TBAAc hydrates for thermal energy storage applications.

Simulate polymerization kinetics and understand how to control polymer architecture.

Model the interactions of TBAAc as a catalyst with reactants in sustainable chemical synthesis.

The kinetic characteristics of TBAAc hydrate in thermal energy storage systems have already been evaluated experimentally, providing practical data for its application. mdpi.comresearchgate.net By complementing such experimental work with computational modeling, researchers can accelerate the discovery and optimization of TBAAc-based technologies, aligning with the principles of green chemistry and engineering. researchgate.net

Sustainable Synthesis and Application Methodologies for this compound

The development of sustainable methods for both the synthesis and application of this compound is a key focus of current research, aiming to enhance its environmental and economic viability.

A known synthesis route for TBAAc involves the neutralization of Tetrabutylammonium hydroxide (B78521) with acrylic acid in a solvent like xylene. prepchem.com This solution can then be directly used in applications such as the modification of polymers. prepchem.com To improve the sustainability of this process, research could focus on employing greener solvents, reducing reaction steps, and minimizing waste generation, in line with the principles of green chemistry. hschemraw.com

In terms of applications, the use of TBAAc in thermal energy storage represents a significant contribution to sustainability by improving energy efficiency. mdpi.comresearchgate.net Another promising sustainable application lies in its potential role in catalysis. The development of catalysts that can utilize CO2 as a feedstock for producing valuable chemicals like acrylates is a major frontier in sustainable chemistry. repec.org Exploring the use of TBAAc in such catalytic systems could lead to more environmentally friendly industrial processes. Moreover, drawing inspiration from related compounds, TBAAc-based materials could be designed for biocompatibility and biodegradability, offering sustainable alternatives to conventional petrochemical-based products. rsc.org The ultimate goal is to create a circular lifecycle for the compound, from its efficient, green synthesis to its use in sustainable technologies and, where possible, its recovery and reuse. hschemraw.comresearchgate.net

Q & A

Basic Research Questions

Q. How can tetrabutylammonium acrylate (TBAAc) be synthesized and purified for phase change material (PCM) applications?

- Methodology : TBAAc is typically synthesized via nucleophilic substitution reactions. For example, acrylate salts can be prepared by reacting tetrabutylammonium halides (e.g., chloride or bromide) with acrylic acid derivatives in acetone or similar solvents under basic conditions (e.g., K₂CO₃). Post-synthesis, purification involves recrystallization or column chromatography to remove unreacted precursors. Structural validation is performed using NMR and FTIR spectroscopy .

Q. What experimental techniques are used to characterize the thermal properties of TBAAc hydrates?

- Methodology : Differential scanning calorimetry (DSC) is critical for determining melting enthalpy, phase transition temperatures, and thermal cycling stability. X-ray diffraction (XRD) and polarized optical microscopy (POM) analyze crystal structure and morphology. For example, Kiyokawa et al. (2021) used DSC to confirm TBAAc hydrate’s latent heat of 218–230 J/g, making it suitable for thermal energy storage .

Q. What are the primary safety considerations when handling TBAAc in laboratory settings?

- Methodology : TBAAc requires precautions against inhalation and skin contact. Safety data sheets (SDS) recommend using PPE (gloves, goggles), working in fume hoods, and avoiding dust formation. Toxicity data are limited, but analogous tetrabutylammonium compounds (e.g., chloride) show moderate ecotoxicity, necessitating proper waste disposal .

Q. How is TBAAc utilized in polymer synthesis or modification?

- Methodology : TBAAc acts as a phase-transfer catalyst in radical polymerization or crosslinking reactions. For instance, it facilitates the synthesis of functional methacrylates by stabilizing reactive intermediates. Reaction efficiency is monitored via ¹H NMR to track conversion rates and isomer ratios (e.g., trans/cis in Heck coupling) .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize TBAAc-based reaction conditions or PCM formulations?

- Methodology : RSM designs multifactorial experiments to model interactions between variables (e.g., temperature, molar ratios). For TBAAc hydrate PCMs, RSM can maximize latent heat by optimizing water content and nucleation agents. In synthesis, RSM improves yield by balancing solvent polarity and reaction time, as demonstrated in deep eutectic solvent (DES) studies .

Q. What strategies mitigate subcooling in TBAAc hydrate PCMs, and how are they validated?

- Methodology : Subcooling is reduced using nucleating agents (e.g., graphene oxide) or ultrasonic vibration to promote crystallization. Wang et al. (2024) combined stirring with nucleating agents, achieving a 70% reduction in subcooling. Validation involves thermal cycling tests and in situ Raman spectroscopy to monitor crystal growth .

Q. How do computational models predict TBAAc’s interactions in solvent systems or catalytic mechanisms?

- Methodology : Molecular dynamics (MD) simulations and density functional theory (DFT) calculate TBAAc’s solvation free energy, hydrogen-bonding networks, and ion-pair stability in DESs. For catalytic applications, DFT elucidates its role in stabilizing palladium intermediates during Heck coupling, explaining enhanced regioselectivity .

Q. What advanced techniques assess the ecological impact of TBAAc leakage in lab-scale waste streams?

- Methodology : High-performance liquid chromatography (HPLC) quantifies TBAAc residues in aqueous waste. Toxicity assays (e.g., Daphnia magna bioassays) evaluate acute effects, while soil column experiments measure mobility and biodegradation. Current data gaps (e.g., bioaccumulation potential) warrant long-term ecotoxicological studies .

Key Research Gaps

- Long-term thermal stability : Few studies address TBAAc hydrate’s performance over >1,000 cycles.

- Ecological risk : Lack of biodegradation data for environmental safety assessments.

- Mechanistic insights : Atomic-level interactions in DESs or catalytic systems remain underexplored.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.